molecular formula C14H20N2O3S B2555642 N-benzyl-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 831177-30-1

N-benzyl-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2555642
CAS No.: 831177-30-1
M. Wt: 296.39
InChI Key: IAUNVJXWUOENAD-UHFFFAOYSA-N
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Description

N-benzyl-1-(methylsulfonyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, a methylsulfonyl group, and a piperidine ring with a carboxamide functional group

Mechanism of Action

Target of Action

N-benzyl-1-(methylsulfonyl)piperidine-3-carboxamide is a potent compound that has been identified against Mycobacterium tuberculosis and Mycobacterium bovis BCG . The primary target of this compound is the essential mmpL3 gene . This gene plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .

Mode of Action

The interaction of this compound with its target, the mmpL3 gene, results in significant changes in the bacterial cell. The compound binds to the mmpL3 gene, causing mutations that inhibit the normal functioning of the gene . This interaction disrupts the normal cellular processes of the bacteria, leading to its death .

Biochemical Pathways

The action of this compound affects the biochemical pathways associated with the mmpL3 gene. The mmpL3 gene is involved in the transport of lipids in Mycobacterium tuberculosis . When this compound interacts with the mmpL3 gene, it disrupts this lipid transport, affecting the integrity of the bacterial cell wall . This disruption leads to the death of the bacteria .

Pharmacokinetics

The compound’s potent activity against mycobacterium tuberculosis suggests that it may have favorable pharmacokinetic properties that allow it to reach its target in the bacterial cell and exert its action .

Result of Action

The result of the action of this compound is the death of Mycobacterium tuberculosis. By targeting the mmpL3 gene and disrupting lipid transport, the compound compromises the integrity of the bacterial cell wall, leading to bacterial death . This makes this compound a potential candidate for the treatment of tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(methylsulfonyl)piperidine-3-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a piperidine derivative.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group is typically introduced through sulfonylation reactions using reagents such as methylsulfonyl chloride.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(methylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

N-benzyl-1-(methylsulfonyl)piperidine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    N-benzylpiperidine: Lacks the methylsulfonyl and carboxamide groups, making it less versatile in certain reactions.

    N-benzyl-4-piperidone: Contains a ketone group instead of a carboxamide, leading to different reactivity and applications.

    N-benzyl-1-(methylsulfonyl)piperidine:

Uniqueness

N-benzyl-1-(methylsulfonyl)piperidine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-benzyl-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-20(18,19)16-9-5-8-13(11-16)14(17)15-10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUNVJXWUOENAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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